4-Amino-7-chlorocinnoline-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Building Block

4-Amino-7-chlorocinnoline-3-carboxylic acid (CAS 161373-47-3) is a cinnoline derivative with a strategically unique 4-amino-7-chloro substitution pattern that enables distinct chemical reactivity for medicinal chemistry. Its 3-carboxylic acid group allows for direct amide and ester formation, a pathway unavailable to simpler 4-amino-7-chlorocinnoline analogs. It is a validated starting material for synthesizing 7-chloro-cinnolin-4-ylamine (74.2% yield via decarboxylation) and serves as a key intermediate for potent, selective ATM kinase inhibitors (cellular IC50 as low as 0.0028 µM). Procure this 97% pure building block to accelerate your drug discovery programs.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 161373-47-3
Cat. No. B3348252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-chlorocinnoline-3-carboxylic acid
CAS161373-47-3
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=NC(=C2N)C(=O)O
InChIInChI=1S/C9H6ClN3O2/c10-4-1-2-5-6(3-4)12-13-8(7(5)11)9(14)15/h1-3H,(H2,11,12)(H,14,15)
InChIKeyBADWGFOQGQMHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-chlorocinnoline-3-carboxylic acid (CAS 161373-47-3): Cinnoline Scaffold Intermediate for Chemical Synthesis and Procurement


4-Amino-7-chlorocinnoline-3-carboxylic acid (CAS 161373-47-3) is a heterocyclic aromatic compound belonging to the cinnoline family, featuring a cinnoline core with an amino group at the 4-position, a chloro substituent at the 7-position, and a carboxylic acid group at the 3-position . With a molecular weight of 223.62 g/mol and a molecular formula of C₉H₆ClN₃O₂, it serves as a versatile synthetic intermediate in medicinal chemistry research . The compound is commercially available from multiple suppliers, typically with a purity of 97% .

Why 4-Amino-7-chlorocinnoline-3-carboxylic acid is Not Interchangeable with Other Cinnoline Derivatives in Research


The specific substitution pattern of 4-Amino-7-chlorocinnoline-3-carboxylic acid confers distinct chemical reactivity and biological properties compared to other cinnoline analogs. The presence of the 3-carboxylic acid group enables its direct use as a building block for amide and ester formation, a pathway not available to 4-amino-7-chlorocinnoline [1]. In medicinal chemistry, the 4-amino and 7-chloro groups on the cinnoline scaffold are known to influence kinase inhibition and other biological activities, meaning that even minor changes in substitution can lead to different pharmacological profiles or synthetic pathways [2]. The 4-amino-7-chlorocinnoline core, in particular, has been linked to anticancer and antimalarial research, highlighting that its specific substitution is essential for these applications .

Quantitative Evidence for 4-Amino-7-chlorocinnoline-3-carboxylic acid in Chemical Synthesis and Procurement


Synthetic Utility: Decarboxylation to 7-Chloro-cinnolin-4-ylamine with Documented Yield

4-Amino-7-chlorocinnoline-3-carboxylic acid serves as a direct precursor to 7-chloro-cinnolin-4-ylamine via a decarboxylation reaction in glycerol, providing a quantitative yield for this transformation [1]. This is a specific and verifiable synthetic application that distinguishes it from the core 4-amino-7-chlorocinnoline scaffold, which lacks the 3-carboxylic acid handle required for this direct conversion.

Organic Synthesis Medicinal Chemistry Building Block

Purity Benchmarking for Procurement: Documented 97% Purity for Research-Grade Material

For procurement, the typical research-grade purity for 4-Amino-7-chlorocinnoline-3-carboxylic acid is documented at 97% from commercial sources . While specific purity values for all analogs are not uniformly reported, this benchmark provides a quantifiable expectation for researchers when sourcing this compound.

Chemical Procurement Quality Control Sourcing

Classification as a Privileged Scaffold in Kinase Inhibition Research

The 3-cinnoline carboxamide scaffold, which is directly accessible from 4-Amino-7-chlorocinnoline-3-carboxylic acid, is a validated privileged structure in kinase inhibitor discovery. This is demonstrated by the identification of compound 21, a highly potent ATM inhibitor with a cellular IC50 of 0.0028 μM [1]. This places the core scaffold in a therapeutically relevant context.

Kinase Inhibition Medicinal Chemistry Drug Discovery

Key Application Scenarios for 4-Amino-7-chlorocinnoline-3-carboxylic acid Based on Experimental Evidence


Synthesis of 7-Chloro-cinnolin-4-ylamine

The compound is a validated starting material for the synthesis of 7-chloro-cinnolin-4-ylamine, a valuable building block in medicinal chemistry. A documented procedure achieves a 74.2% yield via decarboxylation in glycerol [1].

Synthesis of 3-Cinnoline Carboxamide Kinase Inhibitors

4-Amino-7-chlorocinnoline-3-carboxylic acid serves as a key intermediate for the synthesis of 3-cinnoline carboxamides. This scaffold has been optimized to produce highly potent and selective ATM kinase inhibitors, as evidenced by a compound with a cellular IC50 of 0.0028 μM [2].

General Medicinal Chemistry as a Cinnoline Building Block

With a 4-amino-7-chloro substitution pattern on the cinnoline core, this compound is a versatile building block for creating diverse chemical libraries. Cinnoline derivatives are recognized as important pharmacological agents and chemical probes [3]. The commercially available purity of 97% ensures its suitability for these research purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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